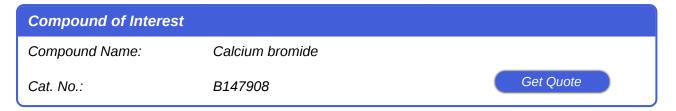


## A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Bromide Hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **calcium bromide** hexahydrate (CaBr<sub>2</sub>·6H<sub>2</sub>O). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the precise characteristics of this compound are of interest.

## **Core Physicochemical Properties**

**Calcium bromide** hexahydrate is a hydrated inorganic salt that exists as colorless, trigonal crystals.[1] It is the most common hydrated form of **calcium bromide**, a compound that also exists in anhydrous (CaBr<sub>2</sub>) and dihydrate (CaBr<sub>2</sub>·2H<sub>2</sub>O) forms.[2] The hexahydrate is readily soluble in water and is the form that crystallizes from aqueous solutions.[2]

### **Quantitative Data Summary**

The key physicochemical properties of **calcium bromide** hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties



Property	Value	Reference
Chemical Formula	CaBr <sub>2</sub> ·6H <sub>2</sub> O	[1]
Molecular Weight	307.98 g/mol	[1]
Appearance	Colorless trigonal crystals	[1]
Melting Point	38.2 °C	[1]
Density	2.3 g/cm³ (at 20 °C)	[1]
Crystal System	Trigonal	[1]

Table 2: Solubility Data

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)	Reference
Water	0	125	[1]
Water	20	143	[1]
Acetone	-	Soluble	[1]
Ethanol	-	Soluble	[1]

Table 3: Thermodynamic Properties

Property	Value	Reference
Standard Molar Enthalpy of Formation ( $\Delta fH^0$ )	-2118.9 kJ/mol (at 298.15 K, solid)	[1]
Standard Molar Entropy (S°)	304.72 J/(mol·K) (at 298.15 K, solid)	[1]
Enthalpy of Solution (ΔsolH)	-4.56 kJ/mol (in 400 mol of water at 18 $^{\circ}$ C)	[1]



## **Experimental Protocols**

This section details the methodologies for key experiments related to the synthesis and characterization of **calcium bromide** hexahydrate.

## **Synthesis of Calcium Bromide Hexahydrate**

A common laboratory-scale synthesis of **calcium bromide** hexahydrate involves the reaction of calcium carbonate with hydrobromic acid.[3]

Objective: To synthesize **calcium bromide** hexahydrate from calcium carbonate and hydrobromic acid.

#### Materials:

- Calcium carbonate (CaCO₃)
- 47% Hydrobromic acid (HBr)
- · Deionized water
- · Filter paper
- Beakers
- Stirring rod
- Heating mantle or water bath
- Buchner funnel and flask for suction filtration

- In a well-ventilated fume hood, dilute 55 mL of 47% hydrobromic acid with 50 mL of deionized water in a beaker.
- While stirring, slowly add 20 g of calcium carbonate to the diluted hydrobromic acid solution.
  Carbon dioxide gas will be evolved.



- Once the reaction has ceased, filter the solution to remove any insoluble impurities.
- Gently heat the filtrate in a water bath to concentrate the solution until a crystalline film begins to form on the surface.
- Remove the solution from the heat and allow it to cool to room temperature. Calcium
  bromide hexahydrate crystals will precipitate out of the solution.
- Collect the crystals by suction filtration using a Buchner funnel and filter paper.
- Wash the crystals with a small amount of cold deionized water.
- Dry the crystals by pressing them between sheets of filter paper.



Synthesis of **Calcium Bromide** Hexahydrate Workflow

# **Determination of Aqueous Solubility (Isothermal Method)**

The solubility of **calcium bromide** hexahydrate in water can be determined using the isothermal equilibrium method.

Objective: To determine the solubility of **calcium bromide** hexahydrate in water at a specific temperature.

Materials:



- Calcium bromide hexahydrate
- Deionized water
- Constant temperature water bath
- Erlenmeyer flasks with stoppers
- Magnetic stirrer and stir bars
- Analytical balance
- Pipettes
- · Drying oven

- Prepare a series of saturated solutions by adding an excess of calcium bromide hexahydrate to a known volume of deionized water in several Erlenmeyer flasks.
- Place the flasks in a constant temperature water bath and stir the solutions vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibrium is reached, stop stirring and allow the excess solid to settle.
- Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed pipette.
- Transfer the aliquot to a pre-weighed evaporating dish.
- Determine the mass of the solution in the evaporating dish.
- Evaporate the water in a drying oven at a temperature below the decomposition temperature of the hydrate (e.g., 40-50 °C) until a constant weight is achieved.
- The mass of the remaining solid is the mass of anhydrous calcium bromide.
- Calculate the solubility in grams of solute per 100 grams of solvent.





Isothermal Solubility Determination Workflow

## Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be used to study the thermal decomposition of **calcium bromide** hexahydrate and identify the temperatures at which water of hydration is lost.

Objective: To determine the thermal stability and dehydration profile of **calcium bromide** hexahydrate.

#### Materials:

- Calcium bromide hexahydrate
- Thermogravimetric analyzer (TGA)
- Sample pans (e.g., alumina or platinum)
- Inert gas supply (e.g., nitrogen or argon)

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Place a small, accurately weighed sample (typically 5-10 mg) of calcium bromide hexahydrate into a TGA sample pan.

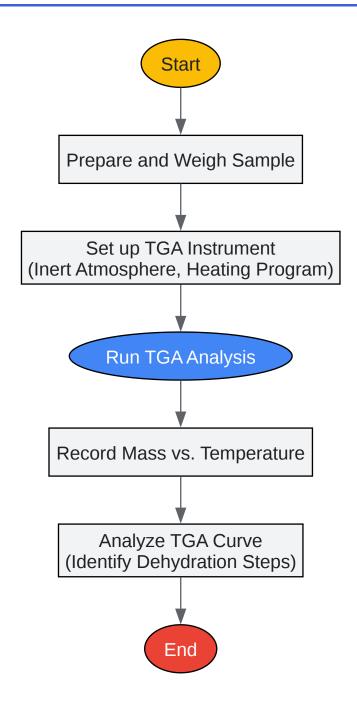
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- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere.
- Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected final decomposition (e.g., 300 °C).
- Record the mass of the sample as a function of temperature.
- The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the onset of each mass loss and the percentage of mass lost can be used to determine the stoichiometry of the dehydration process.





Thermogravimetric Analysis (TGA) Workflow

## **Crystal Structure Determination (Single-Crystal X-ray Diffraction)**

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within the crystal lattice of **calcium bromide** hexahydrate.



Objective: To determine the crystal structure of **calcium bromide** hexahydrate.

#### Materials:

- High-quality single crystal of calcium bromide hexahydrate (typically > 0.1 mm in all dimensions)
- Single-crystal X-ray diffractometer
- · Goniometer head
- Mounting pin (e.g., MiTeGen mount)
- Cryoprotectant (if data is collected at low temperature)
- Computer with data collection and structure solution/refinement software

- Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.
- Data Collection:
  - Mount the goniometer head on the diffractometer.
  - Center the crystal in the X-ray beam.
  - Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
  - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
- Data Reduction and Processing:

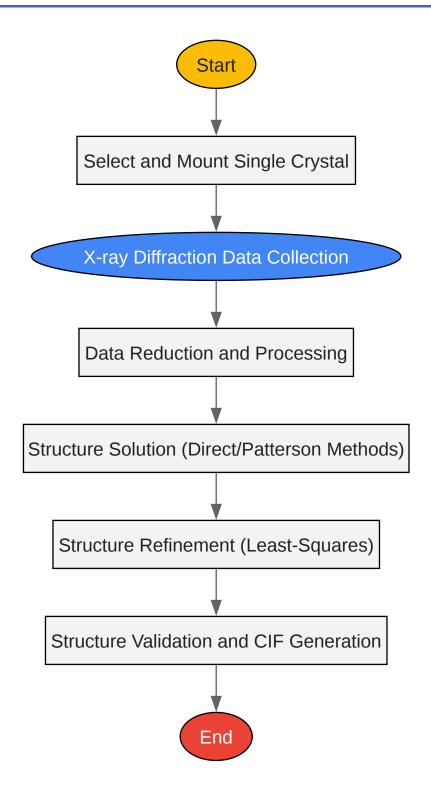
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- Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.
- o Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
- Merge the data to create a unique set of reflections.
- Structure Solution and Refinement:
  - Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (Ca and Br).
  - Use Fourier and difference Fourier maps to locate the lighter atoms (O and H).
  - Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the structural model converges.
- Structure Validation:
  - Check the final structure for geometric reasonability (bond lengths, angles) and other quality indicators.
  - Generate a final crystallographic information file (CIF).





Single-Crystal X-ray Diffraction Workflow

## **Applications in Drug Development and Research**



While **calcium bromide** itself is not typically a primary active pharmaceutical ingredient, its properties can be relevant in drug development in several ways:

- As a component in formulations: Its high solubility and ability to form dense solutions can be utilized in certain liquid formulations.
- In synthesis: The bromide ion can be a useful nucleophile or counterion in the synthesis of active pharmaceutical ingredients.
- Biophysical studies: Calcium ions are ubiquitous in biological systems, and understanding the behavior of simple calcium salts can be relevant in biophysical and biochemical studies.

This guide provides a foundational understanding of the physicochemical properties of **calcium bromide** hexahydrate, which is essential for its effective and safe use in research and development.

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### References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Bromide Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147908#physicochemical-properties-of-calcium-bromide-hexahydrate]

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